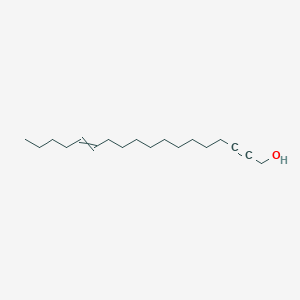![molecular formula C12H27N5 B14303035 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane CAS No. 117257-88-2](/img/structure/B14303035.png)
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane is a complex organic compound known for its unique structure and properties. It is a bicyclic compound containing five nitrogen atoms, which makes it a polyamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane typically involves multi-step organic reactions. One common method includes the cyclization of linear polyamines under specific conditions to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s polyamine structure makes it useful in studying cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s polyamine structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,7,10-Tetraazabicyclo[8.2.2]hexadecane
- 1,4,7,10,13,16-Hexaazabicyclo[14.2.2]octadecane
Uniqueness
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane is unique due to its specific bicyclic structure and the presence of five nitrogen atoms. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness .
Propiedades
Número CAS |
117257-88-2 |
|---|---|
Fórmula molecular |
C12H27N5 |
Peso molecular |
241.38 g/mol |
Nombre IUPAC |
1,4,7,10,13-pentazabicyclo[11.2.2]heptadecane |
InChI |
InChI=1S/C12H27N5/c1-3-14-5-7-16-9-11-17(12-10-16)8-6-15-4-2-13-1/h13-15H,1-12H2 |
Clave InChI |
RCVAPWJFQRVQMF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN2CCN(CCNCCN1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





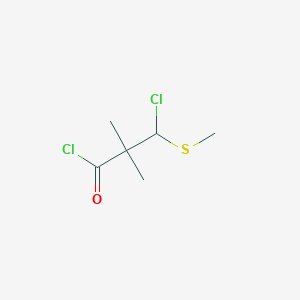
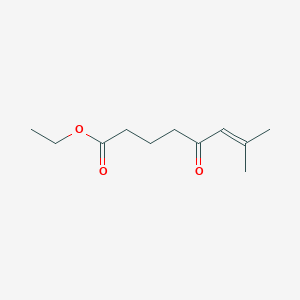
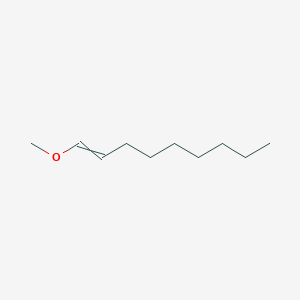
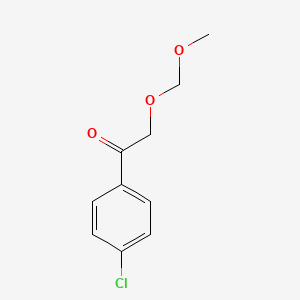
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)

![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
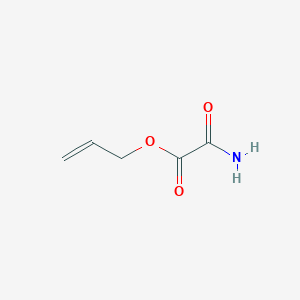
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)

